5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol
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Overview
Description
5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chlorophenylsulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The amino group can be introduced through subsequent reactions, such as the reduction of a nitro group or the substitution of a halogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorophenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino-substituted pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-1H-pyrazol-3-ol: Lacks the chlorophenylsulfonyl group, which may affect its reactivity and biological activity.
5-amino-1-(4-chlorophenyl)-1H-pyrazol-3-ol: Similar structure but with a different position of the chlorine atom, which can influence its chemical properties.
5-amino-1-(3-bromophenyl)-1H-pyrazol-3-ol:
Uniqueness
The presence of the 3-chlorophenylsulfonyl group in 5-amino-1-((3-chlorophenyl)sulfonyl)-1H-pyrazol-3-ol imparts unique chemical properties, such as increased electron-withdrawing effects and potential for specific interactions with biological targets. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)sulfonyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S/c10-6-2-1-3-7(4-6)17(15,16)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVWPKSCBSUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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